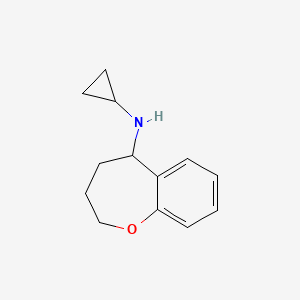

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

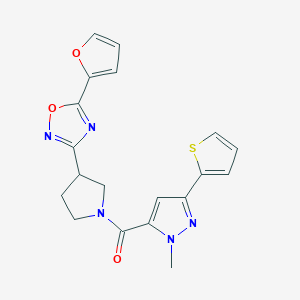

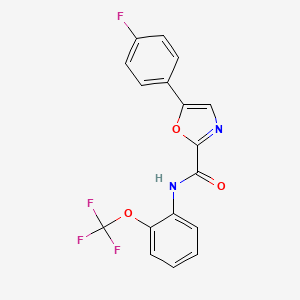

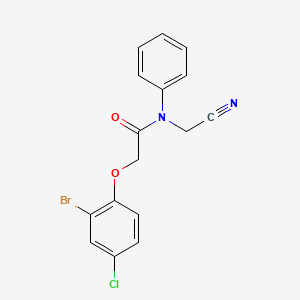

Vue d'ensemble

Description

“N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153447-46-1 . It has a molecular weight of 203.28 . The IUPAC name for this compound is N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” has a molecular weight of 203.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Applications De Recherche Scientifique

Synthesis and Structural Diversity

Tetrahydro-1,3-Oxazepines Synthesis : Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines using the intramolecular amination of cyclopropylmethyl cation. This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines, which were transformed into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Synthesis of 1-Benzazepines : Research by Suh, Kwon, and Kim (2017) focused on converting cyclopropane derivatives into 1-benzazepines using cyclopropane as a hydride acceptor in redox reactions. This process allowed for the direct transformation of these compounds into structurally diverse 1-benzazepines (Suh, Kwon, & Kim, 2017).

Tetrahydro-4H-Pyrrolo[3,2-c]quinolin-4-ones Synthesis : Porashar et al. (2022) synthesized tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes. This method is instrumental in creating hexahydropyrrolo[3,2-c]quinolinone derivatives found in biologically active molecules (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Catalytic and Chemical Transformations

C-C Bond Activation : Chen et al. (2016) demonstrated that benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed selective C-C bond activation. This research shows potential in creating common organic structural units like benzo[c]azepine/oxepines (Chen, Liu, Tang, & Shi, 2016).

Lewis Acid-Catalyzed Ring-Opening : Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening methodology for cyclopropanes. This technique is applicable in synthesizing compounds like the dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Cyclopropane Ring-Opening with Azide Ion : Boichenko et al. (2018) developed a method for polyoxygenated tetrahydrodibenzo[c,e]pyrrolo[1,2-a]azepines synthesis from donor–acceptor cyclopropanes. This included cyclopropane ring opening with azide ion and key oxidative cyclization steps (Boichenko, Ivanova, Andreev, Chagarovskiy, Levina, Rybakov, Skvortsov, & Trushkov, 2018).

Pharmacological Implications

- Biosynthesis of Benzodiazepine Alkaloids : Nover and Luckner (1969) investigated the biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium. Their study provides insights into the natural synthesis pathways of similar compounds (Nover & Luckner, 1969).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQVYVMKPUWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B2835365.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)